3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
The compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It’s an important building block in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, ring-forming multicomponent reactions have been used for synthesizing thiophene derivatives . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, for example, is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in ring-forming multicomponent reactions . They can also undergo protodeboronation when reacted with pinacol boronic esters .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C .Scientific Research Applications
Anti-Inflammatory Activity: Thiophene derivatives exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions.
Anti-Cancer Properties: Certain thiophene-containing compounds demonstrate anti-cancer activity by inhibiting tumor growth or interfering with cancer cell signaling pathways.
Anti-Fungal Agents: Thiophenes have been investigated for their antifungal properties, which could lead to the development of novel antifungal drugs.
Kinase Inhibitors: Thiophene-based molecules can act as kinase inhibitors, modulating cellular signaling pathways and potentially treating diseases related to abnormal kinase activity.
Anti-Anxiety and Anti-Psychotic Effects: Some thiophene derivatives exhibit anxiolytic and antipsychotic properties, suggesting their potential use in mental health therapeutics.
Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant in hormone-related disorders.
Anti-Arrhythmic Activity: Certain thiophene-containing compounds have shown promise as anti-arrhythmic agents, affecting cardiac rhythm.
Conclusion
The synthesis and exploration of novel thiophene moieties continue to be an exciting area of research. Researchers aim to create structural prototypes with enhanced pharmacological activity, expanding our understanding of the therapeutic potential of thiophene-based compounds .
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications. They are used in the synthesis of biologically active compounds and materials for electronic and opto-electronic devices . Therefore, the development of new synthetic strategies and the exploration of novel applications are potential future directions in this field.
properties
IUPAC Name |
3-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-8-9-18-14(13-17)5-2-10-23(18)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEXIBMHXQWXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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